molecular formula C11H9BrO4 B1669690 Cytembena CAS No. 21739-91-3

Cytembena

Cat. No.: B1669690
CAS No.: 21739-91-3
M. Wt: 285.09 g/mol
InChI Key: UPZFHUODAYGHDZ-RMKNXTFCSA-N
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Description

Bromebromic acid, also known as hydrogen bromate, is an oxoacid with the molecular formula HBrO₃. It is a colorless solution that turns yellow at room temperature as it decomposes to bromine. Bromebromic acid is a powerful oxidizing agent and is commonly used in various chemical reactions, including the Belousov–Zhabotinsky reactions .

Chemical Reactions Analysis

Bromebromic acid undergoes various types of chemical reactions, including:

    Oxidation: Bromebromic acid is a strong oxidizing agent and can oxidize various organic and inorganic compounds.

    Reduction: It can be reduced to bromous acid (HBrO₂) or bromine (Br₂) under certain conditions.

    Substitution: Bromebromic acid can participate in substitution reactions, where the bromate ion (BrO₃⁻) is replaced by other ions or molecules.

Common reagents used in these reactions include sulfuric acid, hydrogen peroxide, and various reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Bromebromic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of bromebromic acid involves its strong oxidizing properties. It can donate oxygen atoms to other molecules, leading to the oxidation of those molecules. The molecular targets and pathways involved in its action depend on the specific reactions and applications in which it is used .

Comparison with Similar Compounds

Bromebromic acid is similar to other oxoacids of halogens, such as chloric acid (HClO₃) and iodic acid (HIO₃). bromebromic acid is unique in its specific reactivity and stability. It is a stronger oxidizing agent compared to iodic acid but less reactive than chloric acid. Similar compounds include:

  • Chloric acid (HClO₃)
  • Iodic acid (HIO₃)
  • Perbromic acid (HBrO₄)

These compounds share similar chemical properties but differ in their reactivity and applications .

Properties

CAS No.

21739-91-3

Molecular Formula

C11H9BrO4

Molecular Weight

285.09 g/mol

IUPAC Name

(E)-3-bromo-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid

InChI

InChI=1S/C11H9BrO4/c1-16-8-4-2-7(3-5-8)11(15)9(12)6-10(13)14/h2-6H,1H3,(H,13,14)/b9-6+

InChI Key

UPZFHUODAYGHDZ-RMKNXTFCSA-N

SMILES

COC1=CC=C(C=C1)C(=O)C(=CC(=O)[O-])Br.[Na+]

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C(=C\C(=O)O)/Br

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(=CC(=O)O)Br

Appearance

Solid powder

melting_point

500 to 505 °F (NTP, 1992)

Key on ui other cas no.

21739-91-3

physical_description

Cytembena is a white to off-white powder. (NTP, 1992)

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

50 to 100 mg/mL at 70 °F (NTP, 1992)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

11-1933
bromebric acid
bromebric acid, (E)-isomer
bromebric acid, sodium salt
bromebric acid, sodium salt, (E)-isomer
bromebric acid, sodium salt, (Z)-isomer
Cytembena
Mebryl

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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